1-allyl-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Synthesis and Intermediary Applications
Synthesis of Bicyclic Condensed Derivatives :The compound 1-allyl-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has been utilized in the synthesis of 3-alkyl(aryl)-4,6-dihydro-3H-thieno[3,4-d]thiazole-2-thione 5,5-dioxides. These are intermediate products used for producing analogs of quinodmaethanes and introduced as dienes in the Diels-Alder reaction. The synthesis involves isomerization of the double bond by the action of bases in the ring of previously described derivatives (Makarenko et al., 1995).
Luminescence Sensing :Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, synthesized from derivatives similar to the compound , have shown potential in luminescence sensing. These complexes exhibit sensitivity to benzaldehyde-based derivatives, making them potential fluorescence sensors for such chemicals (Shi et al., 2015).
Aggregation-Induced Emission Generation :A compound structurally related to this compound was used to generate aggregation-induced emission (AIE) active rhenium(I) tricarbonyl complexes. The alterations to the compound's structure, such as alkyl chains introduction and rhenium(I) complexation, lead to restricted intramolecular rotation and the formation of intermolecular π-π stacking, thereby activating AIE (Liu et al., 2020).
Anion Binding and Photovoltaic Properties
Anion Binding :Imidazole-based bisphenol, structurally similar to the compound , has shown versatility in binding anions. The crystal packing in these compounds is assisted by electrostatic and related weak interactions, with strong intramolecular hydrogen bonds, indicating the potential utility of the compound in anion recognition and binding applications (Nath & Baruah, 2012).
Photovoltaic Properties :Derivatives of the compound have been used in developing donor–acceptor conjugated copolymers for photovoltaic applications. These polymers possess intensive absorption and have been applied in polymer solar cells, showing the potential of such derivatives in the field of renewable energy (Gao et al., 2012).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities and can interact with various targets .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-4-7-17-14-9-22(19,20)10-15(14)18(16(17)21)13-6-5-11(2)12(3)8-13/h4-6,8,14-15H,1,7,9-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMLRNABIGJCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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